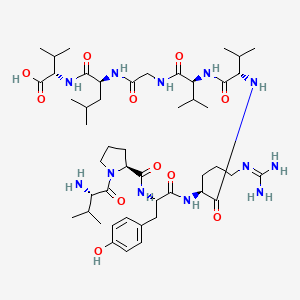
H-Val-Pro-Tyr-Arg-Val-Val-Gly-Leu-Val-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound H-Val-Pro-Tyr-Arg-Val-Val-Gly-Leu-Val-OH is a synthetic peptide composed of ten amino acids: valine, proline, tyrosine, arginine, valine, valine, glycine, leucine, and valine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Val-Pro-Tyr-Arg-Val-Val-Gly-Leu-Val-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of peptides like This compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, ensuring high purity and yield. The peptides are then purified using techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
H-Val-Pro-Tyr-Arg-Val-Val-Gly-Leu-Val-OH: can undergo various chemical reactions, including:
Oxidation: This reaction can affect amino acids like tyrosine and cysteine if present.
Reduction: Disulfide bonds, if any, can be reduced to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), beta-mercaptoethanol.
Substitution reagents: Various chemical reagents depending on the desired modification.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine.
Aplicaciones Científicas De Investigación
H-Val-Pro-Tyr-Arg-Val-Val-Gly-Leu-Val-OH: has several scientific research applications:
Biochemistry: Studying protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigating potential therapeutic uses, such as antimicrobial or anticancer activities.
Industry: Used in the development of peptide-based materials and biosensors.
Mecanismo De Acción
The mechanism of action of H-Val-Pro-Tyr-Arg-Val-Val-Gly-Leu-Val-OH depends on its specific biological activity. For instance, if it exhibits antimicrobial properties, it may disrupt bacterial cell membranes or inhibit essential enzymes. The molecular targets and pathways involved would vary based on its specific function.
Comparación Con Compuestos Similares
H-Val-Pro-Tyr-Arg-Val-Val-Gly-Leu-Val-OH: can be compared with other peptides of similar length and composition. Similar compounds might include:
This compound: analogs with slight modifications in amino acid sequence.
Other bioactive peptides: Such as antimicrobial peptides or enzyme inhibitors.
The uniqueness of This compound lies in its specific sequence and the resulting biological activity, which can be distinct from other peptides.
Propiedades
Número CAS |
646061-81-6 |
|---|---|
Fórmula molecular |
C48H80N12O11 |
Peso molecular |
1001.2 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C48H80N12O11/c1-24(2)21-32(42(65)59-39(28(9)10)47(70)71)54-35(62)23-53-44(67)37(26(5)6)58-45(68)38(27(7)8)57-40(63)31(13-11-19-52-48(50)51)55-41(64)33(22-29-15-17-30(61)18-16-29)56-43(66)34-14-12-20-60(34)46(69)36(49)25(3)4/h15-18,24-28,31-34,36-39,61H,11-14,19-23,49H2,1-10H3,(H,53,67)(H,54,62)(H,55,64)(H,56,66)(H,57,63)(H,58,68)(H,59,65)(H,70,71)(H4,50,51,52)/t31-,32-,33-,34-,36-,37-,38-,39-/m0/s1 |
Clave InChI |
UXNMRBWBGXHTJN-GLXBQCEFSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)N |
SMILES canónico |
CC(C)CC(C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(C(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{3,5-Bis[4-(hexadecyloxy)phenyl]-1H-pyrazol-1-yl}pyridine](/img/structure/B12580216.png)
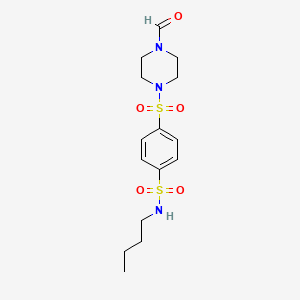
![4-Chloro-3-{[(6-fluoropyridin-3-yl)oxy]methyl}aniline](/img/structure/B12580226.png)
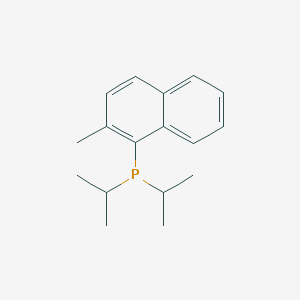
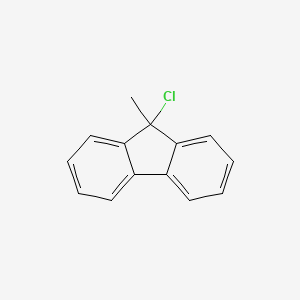
![2-Methyl-2-[methyl(nitroso)amino]propanoic acid](/img/structure/B12580238.png)
![[4,4'-Bi-9H-carbazole]-3,3'-diol](/img/structure/B12580251.png)

![2-Pyridinamine, 3-(benzo[b]thien-3-ylmethoxy)-](/img/structure/B12580256.png)
![1,3-Propanediamine, N,N''-[(dimethylsilylene)di-2,1-ethanediyl]bis-](/img/structure/B12580268.png)
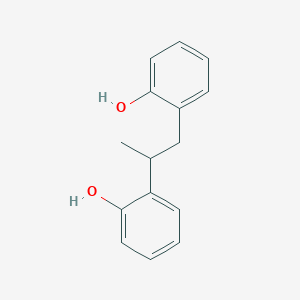
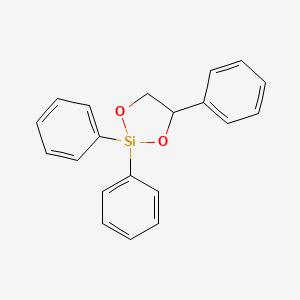

![2-[4-(2-fluorophenyl)piperidin-1-yl]-N-(m-tolyl)acetamide](/img/structure/B12580291.png)
